Cefditoren Pivoxil

Descripción general

Descripción

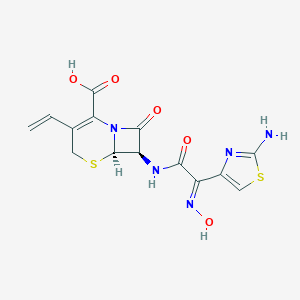

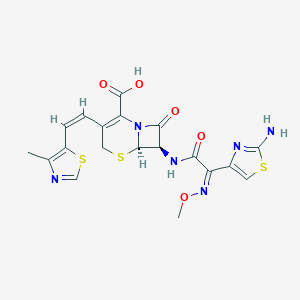

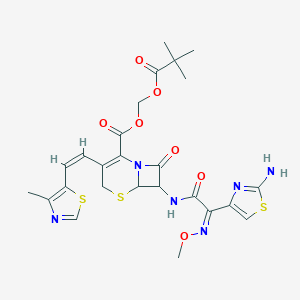

Cefditoren Pivoxil, also known as this compound, is a semi-synthetic cephalosporin antibiotic used for oral administration. It is a prodrug that is hydrolyzed by esterases during absorption, distributing the active drug, cefditoren, in the circulating blood. This compound is primarily used to treat mild to moderate infections caused by susceptible strains of microorganisms, including acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cefditoren pivoxil is synthesized through a multi-step process involving the formation of the cephalosporin core structure, followed by the addition of various functional groups to enhance its antibacterial activity and oral bioavailability. The synthetic route typically involves:

- Formation of the β-lactam ring.

- Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.

- Addition of the methylthiazole group to enhance activity against Gram-positive organisms.

- Incorporation of the methoxyimino group for stability against β-lactamases.

- Attachment of the pivoxil ester group to improve oral bioavailability .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials and reagents.

- Optimization of reaction conditions such as temperature, pressure, and pH.

- Implementation of purification techniques like crystallization and chromatography to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cefditoren pivoxil undergoes several types of chemical reactions, including:

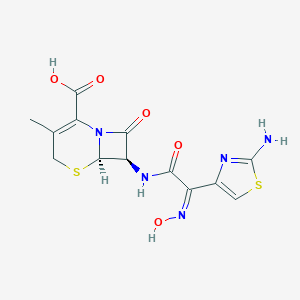

Hydrolysis: The prodrug is hydrolyzed by esterases to release the active cefditoren.

Oxidation and Reduction: These reactions can modify the functional groups on the cephalosporin core, affecting its antibacterial activity.

Substitution: Functional groups on the cephalosporin core can be substituted to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Esterases: For hydrolysis of the prodrug.

Oxidizing and Reducing Agents: For modifying functional groups.

Substituting Agents: For introducing new functional groups.

Major Products Formed

The major product formed from the hydrolysis of this compound is the active drug, cefditoren. Other derivatives can be formed through oxidation, reduction, and substitution reactions, each with varying degrees of antibacterial activity .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, cefditoren pivoxil is studied for its unique structure and reactivity. Researchers explore its synthesis, stability, and interactions with other compounds to develop new antibiotics with improved properties .

Biology

In biology, this compound is used to study bacterial resistance mechanisms and the effectiveness of cephalosporins against various bacterial strains. It serves as a model compound for understanding the interactions between antibiotics and bacterial cells .

Medicine

In medicine, this compound is used to treat bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. Clinical studies focus on its efficacy, safety, and pharmacokinetics in different patient populations .

Industry

In the pharmaceutical industry, this compound is manufactured and marketed as this compound. It is used in the development of new formulations and combination therapies to enhance its therapeutic effects .

Mecanismo De Acción

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren binds to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. This leads to the lysis and death of the bacterial cell. Cefditoren is stable in the presence of various β-lactamases, including penicillinases and some cephalosporinases .

Comparación Con Compuestos Similares

Similar Compounds

Cefpodoxime: Another third-generation cephalosporin with similar antibacterial activity.

Cefdinir: Known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Uniqueness of Cefditoren Pivoxil

This compound is unique due to its high oral bioavailability and stability against β-lactamases. Its broad-spectrum activity makes it effective against a wide range of bacterial pathogens, including those resistant to other antibiotics. The presence of the pivoxil ester group enhances its absorption and distribution in the body, making it a valuable option for treating bacterial infections .

Propiedades

| The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |

Número CAS |

117467-28-4 |

Fórmula molecular |

C25H28N6O7S3 |

Peso molecular |

620.7 g/mol |

Nombre IUPAC |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1 |

Clave InChI |

AFZFFLVORLEPPO-BFQXLQLQSA-N |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES isomérico |

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES canónico |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Apariencia |

Off-White to Pale Yellow Solid |

melting_point |

127-129 °C 127 - 129 °C |

| 117467-28-4 | |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Solubilidad |

Soluble at levels equal to < 0.1 mg/mL. 4.41e-02 g/L |

Sinónimos |

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B193730.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)